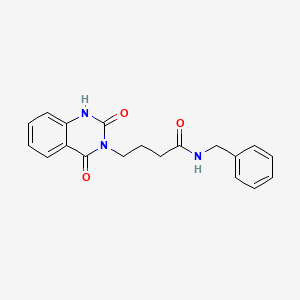
N-benzyl-4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a synthetic compound that belongs to the quinazolinone family This compound is noted for its complex structure, featuring both benzyl and butanamide groups attached to a quinazolinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide typically involves multiple steps:
Formation of Quinazolinone Core: : The initial step involves the synthesis of the quinazolinone core, usually starting from anthranilic acid. Through a series of condensation reactions with formamide or formic acid, the quinazolinone structure is formed.
Introduction of Butanamide Group: : The butanamide side chain is introduced through an amide formation reaction. This often requires the reaction of the quinazolinone intermediate with a suitable butanoic acid derivative under conditions that favor amide bond formation.
Benzylation: : The final step involves the introduction of the benzyl group. This can be achieved through a nucleophilic substitution reaction where the nitrogen atom in the quinazolinone intermediate is benzylated using benzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In industrial settings, the synthesis process is scaled up with optimization of reaction conditions to improve yield and reduce production costs. Techniques such as continuous flow chemistry might be employed to streamline the process and achieve consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : N-benzyl-4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide can undergo oxidation reactions, typically at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: : The compound can be reduced at the quinazolinone core, potentially affecting the keto groups and resulting in the formation of hydroquinazolinone derivatives.
Substitution: : The benzyl group attached to the nitrogen atom can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or chromium trioxide.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: : Alkyl halides or aryl halides, with a base to facilitate the reaction.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Hydroquinazolinone derivatives.
Substitution: Various N-substituted quinazolinone derivatives.
Applications De Recherche Scientifique
Chemistry
N-benzyl-4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide serves as an important intermediate in organic synthesis, enabling the construction of more complex molecules through its reactive sites.
Biology
The compound's structural similarity to naturally occurring quinazolinones makes it a valuable tool in studying enzyme interactions and potential inhibitors in biochemical pathways.
Medicine
Researchers are exploring its potential as a lead compound in drug discovery, particularly for its ability to interact with various biological targets, offering prospects in therapeutic areas like cancer and neurodegenerative diseases.
Industry
Its role in materials science and catalysis is being investigated, thanks to its robust chemical structure and reactivity profile.
Mécanisme D'action
The mechanism of action of N-benzyl-4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinazolinone core can mimic natural ligands, allowing it to bind to active sites of enzymes, thereby inhibiting their activity. The benzyl and butanamide groups can enhance its binding affinity and selectivity toward specific targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-benzyl-4-(2-oxo-1,2-dihydroquinazolin-4(3H)-yl)butanamide: : Lacks one keto group compared to our compound, potentially altering its reactivity and interaction with biological targets.
4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide: : Lacks the benzyl group, which may reduce its binding affinity in certain biological applications.
N-benzyl-4-(2-oxo-quinazolin-3(4H)-yl)butanamide: : Features a slightly different core structure, influencing its chemical and biological properties.
Uniqueness
N-benzyl-4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide's combination of the benzyl and butanamide groups with a quinazolinone core is unique. This structure offers a versatile scaffold for further functionalization, making it particularly attractive for drug design and material science applications.
Propriétés
IUPAC Name |
N-benzyl-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-17(20-13-14-7-2-1-3-8-14)11-6-12-22-18(24)15-9-4-5-10-16(15)21-19(22)25/h1-5,7-10H,6,11-13H2,(H,20,23)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIQYPPYCKKIOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


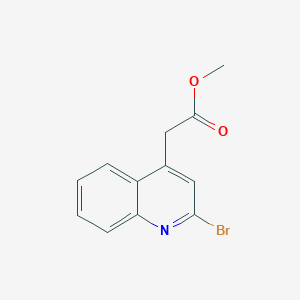
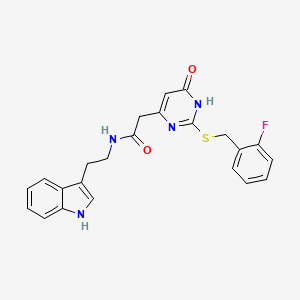

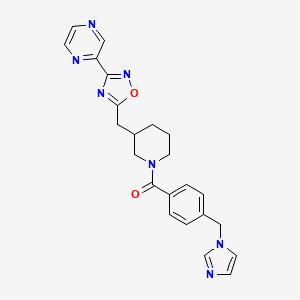
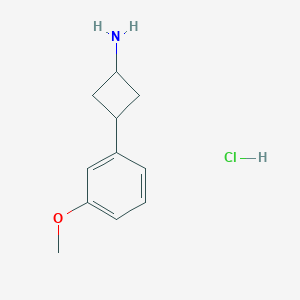
![5-[(2-Nitrophenoxy)methyl]-2-furoyl chloride](/img/structure/B2966101.png)
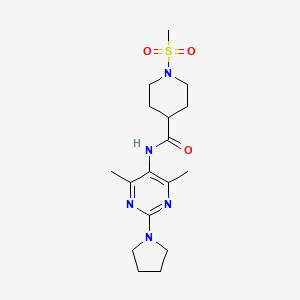
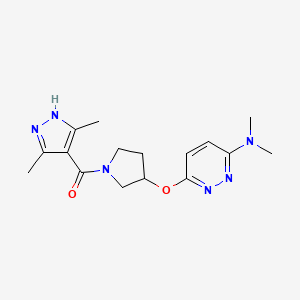
![N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B2966107.png)
![6-Cyclopropyl-2-{1-[2-(2,3-dimethylphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2966108.png)
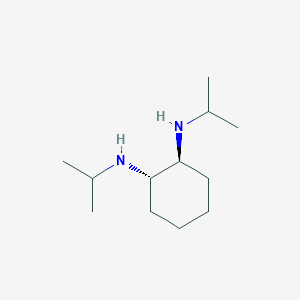
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2966110.png)
